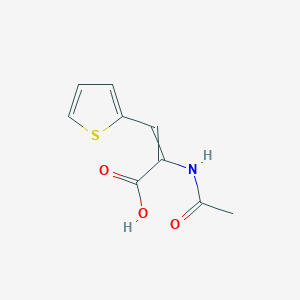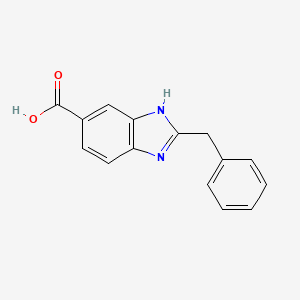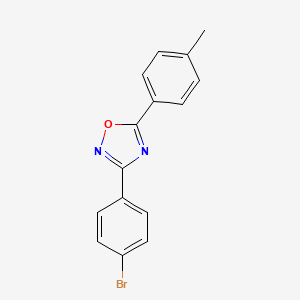![molecular formula C12H15NO3S B1269687 1-[4-(吡咯烷-1-基磺酰基)苯基]乙酮 CAS No. 58722-33-1](/img/structure/B1269687.png)
1-[4-(吡咯烷-1-基磺酰基)苯基]乙酮
描述
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is a novel organosulfur compound that has been used in a variety of scientific research applications. It is an important reagent for the synthesis of a variety of compounds, and its unique properties make it an ideal choice for laboratory experiments. In
科学研究应用
氢键模式
对类似化合物(如 1-(4-溴苯基)-2-(吡咯烷-2-亚甲基)乙酮)的研究揭示了氢键模式的见解。这些模式涉及仲胺和羰基基团之间的分叉的分子内和分子间氢键,形成中心对称二聚体并通过其他弱相互作用稳定晶体结构 (Balderson 等人,2007)。
抗癌潜力
从 1-[4-(哌啶-1-基磺酰基)苯基]-乙酮开始的化合物与所讨论的化学物质密切相关,已经合成并评估了其对乳腺癌细胞系的体外抗癌活性。这表明在抗癌药物开发中具有潜在应用 (Bashandy 等人,2011)。
关键中间体的合成
相关化合物的合成,例如 2-(4-羧基磺酰基苯基)-1-(6-甲基-3-吡啶基)乙酮(依托昔布的关键中间体),证明了类似化合物在药物合成中的作用 (Hai-ya,2012)。
抗菌活性
对类似 1-(4-(哌啶-1-基)苯基)乙酮的化合物的研究在抗菌和抗菌活性方面显示出有希望的结果,表明在对抗细菌感染的医学应用中具有潜力 (C.Merugu、Ramesh 和 Sreenivasulu,2010)。
缓蚀
对类似化合物(如 2-((吡啶-2-亚氨基)甲基)苯酚和相关的席夫碱)在酸性环境中对碳钢腐蚀抑制作用的研究表明在工业防腐中可能的应用 (Hegazy 等人,2012)。
作用机制
Target of Action
The primary target of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is the dihydrofolate reductase (DHFR) enzyme . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting this enzyme, the compound can potentially disrupt the growth and proliferation of cells .
Mode of Action
The compound interacts with its target, the DHFR enzyme, by binding to its active site. This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of nucleotides
Biochemical Pathways
The inhibition of the DHFR enzyme affects the folic acid pathway , which is essential for the synthesis of nucleotides. This disruption can lead to a decrease in DNA replication, affecting the growth and proliferation of cells . The downstream effects of this disruption can vary depending on the type of cell and its specific biochemical environment.
Result of Action
The compound has been tested in-vitro against the human liver hepatocellular carcinoma cell line (HepG2). Some synthesized compounds exhibited better activity than methotrexate (MTX), a commonly used chemotherapy drug . This suggests that the compound’s action results in the inhibition of cell growth and proliferation, potentially making it useful in the treatment of certain types of cancer .
生化分析
Biochemical Properties
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The compound’s interaction with DHFR involves binding to the enzyme’s active site, thereby inhibiting its activity and leading to antiproliferative effects . Additionally, 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone has been evaluated for its potential to inhibit other enzymes, such as carbonic anhydrase, which is involved in various physiological processes .
Cellular Effects
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone exhibits notable effects on cellular processes. In vitro studies have demonstrated its ability to inhibit the proliferation of human liver hepatocellular carcinoma cells (HepG2). This antiproliferative effect is attributed to the compound’s interaction with DHFR, leading to disrupted DNA synthesis and cell cycle arrest . Furthermore, 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone influences cell signaling pathways, including those involved in apoptosis and cell survival, by modulating gene expression and protein activity .
Molecular Mechanism
The molecular mechanism of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone involves its binding interactions with key biomolecules. The compound’s inhibition of DHFR is a primary mechanism, where it competes with the natural substrate, dihydrofolate, for binding to the enzyme’s active site . This competitive inhibition results in decreased tetrahydrofolate production, impairing DNA synthesis and cell proliferation. Additionally, 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone may interact with other enzymes and proteins, leading to changes in their activity and downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity and efficacy .
Dosage Effects in Animal Models
The effects of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . Enzymes such as cytochrome P450 play a role in the metabolism of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone, influencing its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments, affecting its activity and function .
Subcellular Localization
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus may enhance its ability to interact with nuclear enzymes and influence gene expression .
属性
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10(14)11-4-6-12(7-5-11)17(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJULSIFMBCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354952 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58722-33-1 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)
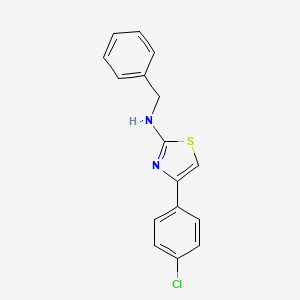
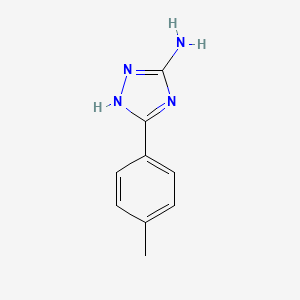

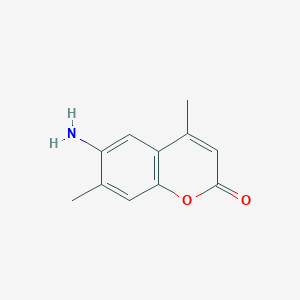
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
